molecular formula C13H16N2 B2688994 1-Benzylpiperidine-4-carbonitrile CAS No. 62718-31-4

1-Benzylpiperidine-4-carbonitrile

Cat. No.: B2688994
CAS No.: 62718-31-4
M. Wt: 200.285
InChI Key: CKJUFUGVCGDYHH-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbonitrile is an organic compound with the molecular formula C₁₃H₁₆N₂. It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a nitrile group at the fourth position of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

1-Benzylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzyl-4-piperidone with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, yielding the desired nitrile compound .

Another method involves the dehydration of 1-benzyl-4-piperidinecarboxamide using phosphorus pentoxide (P₂O₅) under an inert atmosphere. The reaction is carried out at elevated temperatures (180-200°C) and results in the formation of this compound .

Chemical Reactions Analysis

1-Benzylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and phosphorus pentoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzylpiperidine-4-carbonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-Benzylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

The presence of both the benzyl and nitrile groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is valuable in various research and industrial applications.

Biological Activity

1-Benzylpiperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2C_{13}H_{16}N_2 and features a piperidine ring substituted with a benzyl group and a carbonitrile functional group. The structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Dopamine Receptors : Preliminary studies suggest that this compound may interact with dopamine D2 receptors, which are implicated in mood regulation and psychostimulant effects.
  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic transmission, which may benefit cognitive functions in neurodegenerative conditions like Alzheimer's disease .
  • Sigma-1 Receptor Modulation : The sigma-1 receptor is involved in neuroprotection and modulation of neurotransmitter release. Activation of this receptor by this compound could influence neuronal survival and stress responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Derivatives of this compound have demonstrated analgesic properties, suggesting potential applications in pain management.
  • Anti-inflammatory Effects : The compound's structural characteristics may confer anti-inflammatory benefits, making it a candidate for treating inflammatory disorders.
  • Neuroprotective Potential : Its interaction with neurotransmitter systems positions it as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases .

Case Studies

  • Neuropharmacology : A study explored the effects of this compound on neuroprotective pathways. Results indicated that the compound could mitigate oxidative stress in neuronal cells, enhancing cell viability under stress conditions .
  • Cholinesterase Inhibition : Another study highlighted the compound's ability to inhibit acetylcholinesterase, leading to improved cognitive function in animal models of Alzheimer's disease. The findings support its potential as a therapeutic agent for cognitive impairments .
  • Viral Inhibition : Research has also pointed to antiviral properties, with some derivatives showing effectiveness against influenza viruses. This suggests broader applications in infectious disease treatment.

Data Tables

Biological ActivityMechanism of ActionReference
AnalgesicInteraction with pain pathways
Anti-inflammatoryModulation of inflammatory mediators
NeuroprotectiveSigma-1 receptor activation
Acetylcholinesterase InhibitorEnhances cholinergic transmission
AntiviralInhibits viral replication

Properties

IUPAC Name

1-benzylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUFUGVCGDYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 ml N,N-dimethylformamide was added to a mixture of 12.7 g 1-benzyl-4-piperidine carboxamide and 60 ml phosphorus oxychloride under ice-cooling, and it was stirred at room temperature for 1.5 hr. It was evaporated, and the resulting residue was dissolved in ethyl acetate and washed with aqueous sodium hydroxide and brine. After drying over anhydrous sodium sulfate, it was evaporated, and the resulting residue was purified by silica gel column chromatography to give 11.0 g of 1-benzyl-4-piperidine carbonitrile.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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